Compound Description: CJB 090 is a dopamine D3 receptor partial agonist that has demonstrated promising results in attenuating the discriminative and reinforcing effects of cocaine in rhesus monkeys . Unlike NGB 2904, a D3 antagonist, CJB 090 showed efficacy in reducing both cocaine- and food-maintained responding in animal models . This difference in intrinsic activity between the two compounds highlights the potential for developing D3-targeted therapeutics with varying pharmacological profiles.
Compound Description: Compound 29 exhibits an impressive pharmacological profile with a Ki(hD3) of 0.7 nM, a Ki(hD2L) of 93.3 nM, and a D2/D3 selectivity ratio of 133 . This compound emerged as a promising candidate due to its superior D3 receptor binding affinity and selectivity compared to the parent ligand, NGB 2904 . Moreover, it demonstrated potent antagonist activity at D3 receptors in functional assays, further supporting its potential as a valuable tool for investigating the role of D3 receptors in vivo .
N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides with functionalized linking chains
Compound Description: This series of compounds represents a focused exploration of structural modifications to the butyl linker in NGB 2904 . By introducing hydroxyl, acetyl, and cyclopropyl substitutions to the linker, researchers aimed to optimize D3 receptor affinity, selectivity, lipophilicity, and functional activity . These modifications led to the identification of analogues with improved drug-like properties, including enhanced D3 selectivity and reduced lipophilicity . Notably, some hydroxybutyl-linked analogues displayed partial agonist activity at D3 receptors .
Compound Description: This compound is a selective dopamine D3 receptor ligand. It was investigated for its potential as a PET radioligand for imaging D3 receptors in vivo . Despite its promising in vitro pharmacological profile, in vivo distribution studies in rats revealed that the cerebral uptake kinetics of its carbon-11 radiolabeled counterpart did not correlate with the regional expression of D3 receptors . This finding underscores the challenges in translating in vitro potency and selectivity to successful in vivo imaging agents.
Compound Description: Compound 2, similar to Compound 1, is a selective dopamine D3 receptor ligand investigated for its potential as a PET radioligand . Despite its in vitro selectivity, its carbon-11 labeled form did not exhibit suitable in vivo kinetics for imaging D3 receptor expression using PET . This finding, along with the results from Compound 1, underscores the importance of considering factors beyond in vitro binding affinity and selectivity when developing successful PET imaging agents.
Compound Description: This group of compounds represents a further exploration of structural modifications around the arylcarboxamide region of NGB 2904, aiming to improve D3 receptor selectivity . Incorporation of a fluorine atom at the 3-position of the butyl linker led to the discovery of some of the most D3-selective compounds reported to date, exhibiting >1000-fold selectivity over D2 receptors . This finding emphasizes the substantial impact of subtle structural modifications on receptor selectivity within this class of compounds.
Compound Description: This series of compounds investigates the effects of incorporating a cinnamoyl amide moiety into the structure, aiming to target dopamine D2 and D3 receptors . While most compounds exhibited high affinity for both receptors, some displayed distinct selectivity for D3 receptors . Notably, one compound acted as a full agonist at D3 receptors in a functional assay .
Compound Description: This series builds upon previous explorations of N-(4-(4-(2,3-dichlorophenyl)piperazin-1-yl)butyl)arylcarboxamides by introducing heterobiarylcarboxamide moieties and further functionalizing the linking chain . This research aimed to enhance D3 receptor affinity and selectivity while improving drug-like properties . These modifications led to the identification of highly potent and selective D3 receptor antagonists, some exhibiting >400-fold selectivity over D2 receptors . Notably, this study led to the discovery of the first enantioselective D3 antagonists, suggesting a role for specific binding regions on the D3 receptor in mediating enantioselectivity .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.